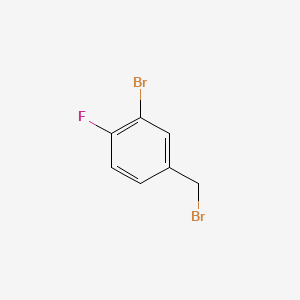

3-Bromo-4-fluorobenzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides in Contemporary Organic Synthesis

Halogenated benzyl bromides are a class of organic compounds of significant interest in modern organic synthesis. wisdomlib.org Their utility stems from the benzylic bromide group, which is highly reactive in nucleophilic substitution reactions. ucalgary.caquora.com The carbon atom of the bromomethyl group is susceptible to attack by a wide range of nucleophiles, facilitating the formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds. evitachem.com

The reactivity of benzyl bromides can be attributed to their ability to undergo substitution via both S(_N)1 and S(_N)2 pathways. brainly.com The primary nature of the benzylic carbon favors the S(_N)2 mechanism, while the potential to form a resonance-stabilized benzylic carbocation allows for an S(_N)1 pathway. ucalgary.cabrainly.com This dual reactivity makes them versatile reagents. The presence of additional halogen substituents on the aromatic ring, as seen in 3-bromo-4-fluorobenzyl bromide, further modulates the electronic properties and reactivity of the molecule, offering chemists a tool for fine-tuning synthetic strategies. These compounds are foundational in creating a diverse array of more complex molecules, including many active pharmaceutical ingredients. wisdomlib.orgrsc.org

Research Landscape and Evolution of this compound as a Versatile Chemical Entity

Initially utilized as a fundamental building block, research has demonstrated the versatility of this compound in a variety of chemical transformations. It serves as a key intermediate in the synthesis of biologically active compounds and new chemical materials. evitachem.com Its utility is particularly noted in the field of medicinal chemistry, where it is used to synthesize potential therapeutic agents. thermofisher.comontosight.ai

The compound's structure allows it to participate in a range of reactions. The bromomethyl group is the primary site for nucleophilic substitution, while the bromine atom on the aromatic ring can be utilized in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. evitachem.com This dual functionality enables the construction of complex molecular architectures. For instance, its precursor, 3-bromo-4-fluorobenzoic acid, is recognized as a valuable building block for creating compounds with therapeutic potential, such as enzyme inhibitors. innospk.com The evolution of its use from a simple alkylating agent to a multifunctional building block in complex syntheses highlights its growing importance in organic chemistry.

Historical Perspectives on its Utility in Advanced Chemical Transformations

The utility of this compound and its precursors in advanced chemical transformations has developed from foundational synthesis techniques. The preparation of related structures, such as 3-bromo-4-fluorobenzoic acid, has been documented through multi-step processes, including diazotization of aminotoluenes followed by oxidation. google.com More direct and industrially scalable methods have since been developed, showcasing the ongoing efforts to efficiently produce these valuable intermediates. google.com

Advanced applications of this compound are often centered around its use in palladium-catalyzed cross-coupling reactions. The bromine atom on the aromatic ring provides a handle for reactions like the Negishi coupling, which involves organozinc reagents to form C-C bonds. acs.org This type of transformation is crucial for the synthesis of complex organic molecules. The synthesis of this compound itself can be achieved through methods such as the bromination of 3-bromo-4-fluoro-benzyl alcohol with phosphorus tribromide or the radical bromination of 4-fluorotoluene (B1294773) derivatives. evitachem.comprepchem.com These synthetic routes provide access to a reagent that is primed for participation in advanced chemical transformations essential for modern drug discovery and materials science.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 78239-71-1 | evitachem.com |

| Molecular Formula | C₇H₅Br₂F | evitachem.com |

| Molecular Weight | 267.92 g/mol | evitachem.com |

| Appearance | White or Colorless to Light yellow powder to lump to clear liquid | tcichemicals.com |

| Boiling Point | 99-100 °C at 3 mbars | prepchem.com |

| Melting Point | 39.0 to 43.0 °C | tcichemicals.com |

Table 2: Synthetic Methods for this compound

| Starting Material | Reagents | Key Conditions | Yield | Reference |

| 3-Bromo-4-fluoro-benzyl alcohol | Phosphorus tribromide, anhydrous toluene (B28343) | 0-10 °C, then room temperature | 89.6% | prepchem.com |

| 4-Fluorotoluene | N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN) | Carbon tetrachloride, elevated temperatures | Not specified | evitachem.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(bromomethyl)-1-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2F/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWSODQPUJMFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78239-71-1 | |

| Record name | 3-Bromo-4-fluorobenzyl Bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Fluorobenzyl Bromide

Conventional Synthetic Routes and their Mechanistic Foundations

Traditional approaches to the synthesis of 3-bromo-4-fluorobenzyl bromide primarily involve the bromination of precursor molecules. These methods are widely understood and have been utilized in laboratory and industrial settings.

Bromination of 3-Bromo-4-fluorobenzyl Alcohol

One of the most direct methods for preparing this compound is through the bromination of 3-bromo-4-fluorobenzyl alcohol. prepchem.comgoogle.com This transformation is typically accomplished using a phosphorus-based brominating agent, such as phosphorus tribromide (PBr₃).

The reaction mechanism involves the initial activation of the alcohol's hydroxyl group by the phosphorus tribromide. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr₃, leading to the formation of a protonated intermediate. A bromide ion then acts as a nucleophile, attacking the benzylic carbon and displacing the activated hydroxyl group in an Sₙ2-type reaction. This process results in the formation of the desired this compound and byproducts such as phosphorous acid.

A typical procedure involves dissolving 3-bromo-4-fluorobenzyl alcohol in an anhydrous solvent like toluene (B28343), followed by the dropwise addition of phosphorus tribromide at reduced temperatures (e.g., 0-10°C) to control the exothermic reaction. prepchem.comgoogle.com After stirring for a period at room temperature, the reaction mixture is worked up by quenching with water, separating the organic phase, and purifying the product by vacuum distillation. prepchem.comgoogle.com This method has been reported to yield the product in high purity and good yield. prepchem.com

Table 1: Representative Reaction Conditions for the Bromination of 3-Bromo-4-fluorobenzyl Alcohol

| Reactant | Reagent | Solvent | Temperature | Yield | Reference |

| 3-Bromo-4-fluorobenzyl alcohol | Phosphorus tribromide | Anhydrous Toluene | 0-10°C, then RT | 89.6% | prepchem.comgoogle.com |

| 3-Bromo-4-fluorobenzyl alcohol | Thionyl chloride | Carbon tetrachloride | 20-30°C | 64.9% | google.com |

Direct Benzylic Bromination of 3-Bromo-4-fluorotoluene (B1266451)

Another common approach is the direct bromination of the benzylic position of 3-bromo-4-fluorotoluene. This reaction proceeds via a free radical mechanism and is typically initiated by light or a radical initiator. A widely used reagent for this purpose is N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). evitachem.com

The mechanism begins with the homolytic cleavage of the N-Br bond in NBS, initiated by heat or light, to generate a bromine radical. This bromine radical then abstracts a hydrogen atom from the benzylic methyl group of 3-bromo-4-fluorotoluene, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). masterorganicchemistry.com The benzylic radical then reacts with another molecule of NBS to furnish the product, this compound, and a succinimidyl radical, which continues the radical chain reaction. The use of NBS is advantageous as it maintains a low concentration of bromine and HBr in the reaction mixture, which helps to minimize side reactions such as electrophilic aromatic bromination. masterorganicchemistry.com

Electrophilic Aromatic Substitution Approaches to the Bromobenzyl Moiety

While less direct for the synthesis of this compound itself, electrophilic aromatic substitution (EAS) is a fundamental process for introducing bromine atoms onto the aromatic ring of precursors. For instance, the synthesis of the starting material, 3-bromo-4-fluorotoluene, can be achieved by the bromination of 4-fluorotoluene (B1294773). google.com This reaction typically employs a Lewis acid catalyst, such as iron or iron(III) bromide, to polarize the bromine molecule and generate a strong electrophile (Br⁺). The fluorine atom at position 4 is an ortho-, para-director, and the methyl group is also an ortho-, para-director. Therefore, the bromination of 4-fluorotoluene will yield a mixture of isomers, including the desired 3-bromo-4-fluorotoluene and the 2-bromo-4-fluorotoluene. google.com The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. google.com

Innovative and Optimized Synthetic Protocols

In response to the growing demand for more sustainable and efficient chemical processes, researchers have developed innovative and optimized synthetic protocols for the production of this compound.

Development of Green Chemistry Pathways for this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of halogenated aromatic compounds. One approach involves the in situ generation of the brominating agent, which can reduce the handling and storage of hazardous materials like molecular bromine. For example, the reaction between an alkali metal bromide, such as sodium bromide, and an oxidizing agent in an acidic medium can produce bromine in situ. This method has been explored for the bromination of various aromatic compounds. google.compatsnap.com

Furthermore, the use of microreactor technology offers a promising green alternative for benzylic brominations. researchgate.net Microreactors provide enhanced control over reaction parameters such as temperature and mixing, leading to higher yields, better selectivity, and improved safety. researchgate.net Continuous flow processes in microreactors can also minimize waste generation and allow for more efficient production on an industrial scale. researchgate.net

Phase-Transfer Catalysis and Multi-Phase Reaction Systems in Synthesis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. researchgate.net In the context of synthesizing precursors for this compound, PTC can be employed to enhance reaction rates and yields. For instance, in the synthesis of 4-bromo-3-fluorobenzonitrile (B163030) from 3,4-difluorobenzonitrile (B1296988) and potassium bromide, a phase-transfer catalyst like 18-crown-6 (B118740) or tetrabutylammonium (B224687) bromide can be used to transport the bromide ion from the solid or aqueous phase to the organic phase where the reaction occurs. google.com

The use of PTC offers several advantages, including milder reaction conditions, reduced need for anhydrous solvents, and often eliminates the requirement for expensive and hazardous reagents. researchgate.net This methodology has been successfully applied to a wide range of organic transformations, including nucleophilic substitution and oxidation reactions, and holds significant potential for the development of more efficient and environmentally friendly syntheses of this compound and its precursors. researchgate.netgoogle.comacs.org

Radiochemical Synthesis Strategies for Labeled Analogues

The synthesis of radiolabeled analogues of this compound is of significant interest for positron emission tomography (PET) imaging. PET tracers allow for the non-invasive study of biological processes and the diagnosis of diseases. The most common radionuclides used for this purpose are fluorine-18 (B77423) (¹⁸F) and carbon-11 (B1219553) (¹¹C), due to their ideal half-lives and decay characteristics. rsc.orgresearchgate.net

Strategies for introducing these isotopes into the this compound structure often involve multi-step procedures. For instance, the synthesis of [¹⁸F]fluorobenzyl bromides can be achieved through a three-step process that begins with the synthesis of an [¹⁸F]fluorobenzaldehyde intermediate. This is followed by a reduction to the corresponding benzyl (B1604629) alcohol and subsequent halogenation to yield the final [¹⁸F]fluorobenzyl bromide. rsc.org The development of automated systems has been crucial in making these multi-step syntheses practical for routine production. researchgate.netnih.gov

The choice of precursor is critical in radiochemical synthesis. For example, in the synthesis of related PET radioligands, precursors such as desmethyl or bromo-substituted compounds are often used for the introduction of ¹¹C or ¹⁸F. nih.gov The reaction conditions, including the choice of solvent and catalyst, are optimized to achieve high radiochemical yields and purity in the shortest possible time, which is essential given the short half-lives of the isotopes. researchgate.netmdpi.com Research has also explored the use of different brominating agents, such as an ethereal solution of HBr or triphenyldibromophosphorane, to convert the radiolabeled benzyl alcohol to the final bromide product. researchgate.net

Comparative Analysis of Synthetic Efficiency, Regioselectivity, and Atom Economy

The efficiency, regioselectivity, and atom economy are crucial factors in evaluating the viability and sustainability of a synthetic method. For the synthesis of this compound, these parameters can vary significantly depending on the chosen route and reagents.

Regioselectivity: Regioselectivity is a critical consideration, particularly during the bromination of the aromatic ring. The directing effects of the existing substituents (the bromo and fluoro groups) determine the position of further substitution. The use of specific catalysts and reaction conditions can enhance the selectivity of the bromination process. For instance, in the bromination of fluorobenzene, using a combination of a shape-selective zeolite catalyst and a Lewis acid like ferric chloride can lead to high para-selectivity. google.com The bromination of substituted toluenes can be directed to the side-chain by using radical initiators and light, thereby avoiding further substitution on the aromatic ring. google.com

Interactive Data Table: Comparison of Synthetic Parameters

| Parameter | Method 1: From Benzyl Alcohol prepchem.comgoogle.com | Method 2: From Benzoic Acid google.com | Method 3: Side-Chain Bromination google.com | Method 4: Eco-Friendly Bromination acs.org |

| Starting Material | 3-Bromo-4-fluoro-benzyl alcohol | 3-Bromo-4-fluoro-benzoic acid | Substituted Toluene | p-Bromotoluene |

| Key Reagents | Phosphorus tribromide | Methyl chloroformate, Sodium borohydride | Elementary chlorine, Metal bromide, Base | NaBr–NaBrO3–NaCl |

| Reported Yield | 89.6% (of bromide) | 95% (of alcohol intermediate) | High (unspecified) | High (unspecified) |

| Key Advantage | High yield in final step | High yield of intermediate | Side-chain specific | High atom efficiency, eco-friendly |

Scale-Up Considerations and Industrial Synthesis Methodologies

Transitioning a synthetic route from the laboratory to an industrial scale introduces a new set of challenges and considerations. For the production of this compound, factors such as cost of raw materials, safety of the process, and waste management become paramount.

Industrial production methods often favor continuous processes over batch processes to ensure consistent quality and higher throughput. acs.org The choice of reagents is also critical; for example, using elementary chlorine in a two-phase system with a metal bromide is a patented industrial method for the side-chain bromination of substituted toluenes. google.com This method can be advantageous over using more expensive reagents like N-bromosuccinimide.

Another key consideration is the management of reaction exotherms. Bromination reactions are typically exothermic, and effective temperature control is crucial to prevent runaway reactions and ensure selectivity. google.com In an industrial setting, this is managed through the use of specialized reactors with precise temperature and pressure controls.

The purification of the final product on a large scale is also a significant factor. Methods like distillation or crystallization are commonly employed. prepchem.comgoogle.com A continuous process for a related compound, p-bromobenzyl bromide, utilized low-temperature crystallization for separation and purification, with the added benefit of recycling unreacted starting material and byproducts, leading to a highly sustainable and waste-minimizing process. acs.org

Reactivity and Reaction Mechanisms of 3 Bromo 4 Fluorobenzyl Bromide

Nucleophilic Substitution Reactions at the Benzylic Position

The benzylic bromide in 3-bromo-4-fluorobenzyl bromide is highly susceptible to nucleophilic attack, a characteristic feature of benzyl (B1604629) halides. khanacademy.org This reactivity is attributed to the ability of the benzene (B151609) ring to stabilize the transition states of both S(_N)1 and S(_N)2 reactions.

Mechanistic Investigations of S(_N)1 and S(_N)2 Pathways

The mechanism of nucleophilic substitution at the benzylic position of this compound can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the reaction conditions. khanacademy.org

The choice between the S(_N)1 and S(_N)2 mechanism is a subject of ongoing investigation and is influenced by factors such as the nature of the nucleophile, the solvent, and the temperature.

Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)

Nucleophilic substitution reactions of this compound are widely employed to form new carbon-heteroatom bonds, which are crucial linkages in many biologically active molecules and functional materials. evitachem.com

These reactions typically proceed under mild conditions and provide high yields of the desired products.

Influence of Solvent and Steric Hindrance on Reactivity

The rate and outcome of nucleophilic substitution reactions are significantly influenced by the solvent and steric factors.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide at the 3-position of this compound is less reactive than the benzylic bromide but can participate in a variety of powerful transition metal-catalyzed cross-coupling reactions. These reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. eie.gr

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium catalysts are particularly effective in mediating cross-coupling reactions involving aryl halides.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | This compound, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivative |

| Heck | This compound, Alkene | Pd(OAc)₂, Ligand, Base | Substituted alkene |

| Sonogashira | This compound, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Amine | Aryl alkyne |

Copper-Mediated Coupling Processes (e.g., Ullmann)

Copper-catalyzed coupling reactions, particularly the Ullmann reaction, provide an alternative to palladium-based methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Rhodium-Catalyzed Transformations and Their Mechanistic Elucidation

The reactivity of benzyl halides is significantly influenced by transition metal catalysts, with rhodium being of particular interest for carbon-carbon bond formation. researchgate.net While direct studies on this compound are not extensively detailed in the literature, its reactivity can be inferred from analogous systems like 4-fluorobenzyl bromide and other benzyl halides. nih.govbeilstein-journals.org These compounds are known to participate in rhodium-catalyzed homo-coupling reactions when treated with Grignard reagents. nih.govbeilstein-journals.org For example, the reaction of 4-fluorobenzyl bromide with a Grignard reagent in the presence of a rhodium catalyst like RhCl(PPh₃)₃ can yield the corresponding 1,2-diarylethane product. nih.gov

The generally accepted mechanism for many rhodium-catalyzed processes involving halides proceeds through a catalytic cycle that shuttles the metal between different oxidation states, often Rh(I) and Rh(III). nih.gov For a cross-coupling reaction, the cycle typically involves several key steps:

Oxidative Addition : The cycle often initiates with the oxidative addition of the C-Br bond of the benzyl bromide to a Rh(I) complex. This step is crucial and forms a Rh(III) intermediate.

Transmetalation : If a coupling partner like an organoboron or organomagnesium (Grignard) reagent is present, it transfers its organic group to the rhodium center, displacing the bromide. nih.govrsc.org

Reductive Elimination : The two organic groups on the Rh(III) center then couple and are eliminated, forming the new C-C bond and regenerating the active Rh(I) catalyst. nih.gov

Mechanistic elucidation for these transformations relies on a combination of experimental and computational methods. acs.org Kinetic studies, including the determination of reaction order and kinetic isotope effects (KIE), can identify the turnover-limiting step of the catalytic cycle. rsc.orgnih.gov For instance, in some Rh-catalyzed C-H activations, the C-H bond cleavage was found to be the rate-determining step. rsc.org In-situ spectroscopic techniques, such as NMR, are employed to identify catalyst resting states and key intermediates, providing direct evidence for the proposed mechanism. acs.orgnih.gov The development of air-stable precatalysts has also been a focus, improving the practical application of these reactions. acs.orgnih.gov

The chemoselectivity of these rhodium-catalyzed reactions is noteworthy. Substrates containing multiple halide functionalities, such as a benzyl bromide and an aryl bromide, can often be reacted selectively. chinesechemsoc.org The benzylic bromide is typically more reactive towards oxidative addition than the aryl bromide under these conditions, allowing for selective functionalization at the benzylic position.

Reduction and Oxidation Chemistry of this compound

The benzylic position of this compound is susceptible to both reduction and oxidation, providing pathways to key synthetic intermediates like alcohols, aldehydes, and the corresponding alkane.

Reduction Reactions The benzylic bromide can be reduced to a methyl group, yielding 3-bromo-4-fluorotoluene (B1266451). This transformation can be accomplished using various reducing agents. A classic method involves the use of hydriodic acid, which can reduce benzyl bromides to the corresponding toluenes. rsc.org Another approach involves converting the benzyl bromide into an organometallic species, such as an organozinc reagent, which is then quenched with a proton source.

Conversely, the compound serves as a precursor for the synthesis of 3-bromo-4-fluorobenzyl alcohol. While the direct reduction of the benzyl bromide to the alcohol is less common, the alcohol is readily prepared by the reduction of the corresponding carboxylic acid or aldehyde. For example, 3-bromo-4-fluorobenzoic acid can be reduced to 3-bromo-4-fluorobenzyl alcohol using hydride complexes like sodium borohydride, often after activation of the carboxylic acid as a mixed anhydride (B1165640) with an alkyl chloroformate. google.com

Oxidation Reactions Oxidation of this compound or its derivatives leads to the formation of 3-bromo-4-fluorobenzaldehyde (B1265969) and 3-bromo-4-fluorobenzoic acid. These transformations are typically achieved starting from the corresponding alcohol, 3-bromo-4-fluorobenzyl alcohol, which itself can be synthesized from the benzyl bromide. smolecule.com The oxidation of the alcohol to the aldehyde can be carried out using oxidizing agents like chromium(VI) oxide-pyridine complex or nitric acid in an aqueous medium. google.com Further oxidation of the aldehyde or direct, more vigorous oxidation of the alcohol yields 3-bromo-4-fluorobenzoic acid. smolecule.com

The table below summarizes the key reduction and oxidation products accessible from this compound and its closely related derivatives.

| Starting Material | Reagent/Conditions | Product | Reaction Type |

| This compound | Hydriodic Acid | 3-Bromo-4-fluorotoluene | Reduction |

| 3-Bromo-4-fluorobenzoic acid | Sodium Borohydride / Ethyl Chloroformate | 3-Bromo-4-fluorobenzyl alcohol | Reduction |

| 3-Bromo-4-fluorobenzyl alcohol | Chromium(VI) oxide-pyridine | 3-Bromo-4-fluorobenzaldehyde | Oxidation |

| 3-Bromo-4-fluorobenzyl alcohol | Stronger oxidizing agents (e.g., KMnO₄) | 3-Bromo-4-fluorobenzoic acid | Oxidation |

Free Radical Reactions and Benzylic Functionalization

The benzylic C-H bonds of alkylbenzenes are particularly susceptible to free radical reactions due to the resonance stabilization of the resulting benzylic radical. khanacademy.org Although this compound already has a functionalized benzylic position, its synthesis often proceeds via a free radical pathway, which is a cornerstone of benzylic functionalization.

The most common method for introducing a bromine atom at the benzylic position of a toluene (B28343) derivative is through free radical bromination. khanacademy.org The synthesis of this compound can be achieved by reacting 3-bromo-4-fluorotoluene with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and light or heat. evitachem.com

The mechanism for this reaction involves three key stages:

Initiation : The initiator (e.g., AIBN) decomposes upon heating to form radicals. These radicals then abstract a hydrogen atom from HBr (present in trace amounts or generated in situ) to produce a bromine radical (Br•).

Propagation : The bromine radical abstracts a benzylic hydrogen from 3-bromo-4-fluorotoluene. This is the key bond-forming step, generating the resonance-stabilized 3-bromo-4-fluorobenzyl radical and HBr. This benzylic radical then reacts with a molecule of NBS to form the product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr to regenerate the bromine radical, continuing the chain reaction.

Termination : The reaction ceases when two radicals combine.

Modern methods for benzylic functionalization also utilize photoredox catalysis, which can generate benzylic radicals under mild conditions for use in heterocyclization and other bond-forming reactions. rsc.org While not specifically documented for this compound, these advanced techniques represent the frontier of benzylic functionalization.

Exploration of Novel Reaction Pathways and Selectivity Control

The presence of two distinct carbon-bromine bonds (one benzylic, one aromatic) in this compound allows for the exploration of selective reaction pathways, which is a key challenge in modern organic synthesis. researchgate.net The significant difference in reactivity between the benzylic bromide and the aryl bromide enables a high degree of selectivity.

Nucleophilic Substitution at the Benzylic Position The benzylic bromide is highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. evitachem.com The bromine atom is an excellent leaving group, allowing for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to form new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. smolecule.com This reactivity is fundamental to its use as a building block in the synthesis of pharmaceuticals and other complex molecules. chemimpex.com

Cross-Coupling Reactions at the Aromatic Position While the benzylic bromide reacts with nucleophiles, the aryl bromide can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig). This requires a different set of reagents, typically a palladium or copper catalyst. This differential reactivity allows for sequential functionalization. For example, one could first perform a nucleophilic substitution at the benzylic position and then a Suzuki coupling at the aromatic C-Br bond.

Organometallic Intermediates A novel pathway involves the reaction of this compound with activated zinc metal to form the corresponding organozinc reagent, 3-bromo-4-fluorobenzylzinc bromide. This reagent can then be used in Negishi cross-coupling reactions to form C-C bonds. Control of reaction conditions is critical; for instance, the use of organolithium reagents can lead to either bromine-lithium exchange or deprotonation, depending on the solvent and temperature.

The table below illustrates the principle of selectivity based on the reaction type.

| Reaction Type | Reactive Site | Typical Reagents | Product Type |

| Nucleophilic Substitution | Benzylic Bromide | Amines, Thiols, Alkoxides (e.g., K₂CO₃/DMF) | Benzylically substituted product |

| Negishi Coupling | Benzylic Bromide (via organozinc) | Zinc metal, then Ar-X, Pd catalyst | Aryl-CH₂-Ar' |

| Suzuki Coupling | Aryl Bromide | Boronic Acid, Pd catalyst, Base | Biaryl derivative (after benzylic functionalization) |

Kinetic Studies and Mechanistic Probes of Reactivity

While specific kinetic data for reactions of this compound are not widely published, the principles of mechanistic investigation can be applied from studies of similar systems. Kinetic studies are essential for understanding reaction mechanisms, optimizing conditions, and controlling selectivity.

For nucleophilic substitution reactions , kinetic studies would typically involve monitoring the rate of disappearance of the starting material or the appearance of the product under various conditions. Such studies on similar systems have shown that Sₙ2 reactions at the benzylic position are generally first-order in both the substrate and the nucleophile. researchgate.net The reaction rate is influenced by the nature of the nucleophile, the solvent, and the leaving group. Comparing the hydrolysis rates of various substituted benzyl bromides has shown that electron-withdrawing groups on the aromatic ring can influence the reactivity of the benzylic bromide. rsc.org

In rhodium-catalyzed reactions , kinetic analysis is used to construct a detailed picture of the catalytic cycle. springernature.com By systematically varying the concentrations of the substrate, catalyst, and other reagents, a rate law can be determined. This information helps to identify which step is the slowest, or "turnover-limiting." rsc.orgnih.gov For example, a kinetic isotope effect (KIE) experiment, where a C-H bond is replaced with a C-D bond, can determine if C-H bond cleavage is involved in the rate-determining step. rsc.org

Mechanistic probes further illuminate the reaction pathway. These can include:

Intermediate Trapping : Adding a reagent designed to react with a proposed intermediate to confirm its existence.

In-situ Spectroscopy : Using techniques like NMR or IR spectroscopy to observe the reaction as it happens, allowing for the detection of transient intermediates or the catalyst's resting state. acs.orgnih.gov

Computational Modeling : Using methods like Density Functional Theory (DFT) to model reaction pathways and calculate the energy barriers for different steps, providing theoretical support for a proposed mechanism.

These combined approaches provide a powerful toolkit for understanding the intricate details of the reactivity of this compound.

Applications of 3 Bromo 4 Fluorobenzyl Bromide As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Architectures

3-Bromo-4-fluorobenzyl bromide is a key precursor in the assembly of complex organic structures, primarily through its application in cross-coupling reactions. chemimpex.com The benzylic bromide provides a reactive site for initial modifications, while the aryl bromide allows for subsequent carbon-carbon or carbon-heteroatom bond formations.

A significant application is in the preparation of organometallic reagents. For instance, it reacts with zinc to form 3-bromo-4-fluorobenzylzinc bromide. This organozinc compound is a crucial intermediate in Negishi coupling reactions, a powerful method for creating carbon-carbon bonds. This transformation allows for the precise introduction of the 3-bromo-4-fluorobenzyl group into complex molecular scaffolds, which is a critical step in the multi-step synthesis of biologically active compounds and novel organic materials.

Role in the Construction of Functionalized Aromatic and Heterocyclic Systems

The compound is instrumental in the synthesis of a wide range of functionalized aromatic and heterocyclic compounds, which are core structures in many pharmaceutical and industrial chemicals. ontosight.ai

The high reactivity of the benzylic bromine atom makes it an excellent leaving group in nucleophilic substitution reactions. evitachem.com This allows for the straightforward synthesis of a variety of substituted benzyl (B1604629) derivatives. For example, it can be reacted with alkali or alkaline earth phenolates to form ether linkages, or with alcohols in the presence of a base to yield corresponding benzyl ethers. google.comgoogle.com Furthermore, it serves as a starting material for the synthesis of aldehydes, such as 3-bromo-4-fluorobenzaldehyde (B1265969), through reaction with hexamethylenetetramine followed by hydrolysis (Sommelet reaction). google.com

| Reactant | Reagent(s) | Product | Reaction Type | Source |

|---|---|---|---|---|

| This compound | Sodium phenolate, Copper(I) oxide | (3-Bromo-4-fluorobenzyl) phenyl ether | Nucleophilic Substitution (Williamson Ether Synthesis) | google.com |

| 3-Bromo-4-fluorobenzyl alcohol | Phosphorus tribromide | This compound | Bromination | google.comprepchem.com |

| This compound | Hexamethylenetetramine, Acetic acid/HCl | 3-Bromo-4-fluorobenzaldehyde | Sommelet Reaction | google.com |

| 3-Bromo-4-fluorobenzyl alcohol | Benzyl chloride, Potassium tert-butoxide | (3-Bromo-4-fluorobenzyl) benzyl ether | Nucleophilic Substitution (Williamson Ether Synthesis) | google.comgoogle.com |

The dual functionality of this compound provides a strategic advantage for the synthesis of polycyclic and fused-ring systems. While direct, one-pot cyclizations starting from this specific molecule are not extensively documented, its structure is ideally suited for sequential reaction strategies. A typical approach involves an initial reaction at the highly reactive benzylic bromide site to introduce a chain or ring fragment. The remaining, more stable aryl bromide can then participate in a subsequent intramolecular or intermolecular cyclization, often catalyzed by a transition metal like palladium.

This methodology is well-established for similar bromo-aromatic precursors. For example, palladium-catalyzed annulation of substrates containing a bromophenyl group is a known method for constructing benzo[a]fluorenes. acs.org Similarly, acid-promoted rearrangements of arylmethyl azides have been used to create 3-bromoquinoline (B21735) derivatives, demonstrating how a benzyl-type structure can be integral to forming fused heterocyclic rings. acs.org These established synthetic routes highlight the potential of this compound as a key building block for creating complex, fused architectures through carefully designed reaction sequences.

Integration into Specialized Chemical Entities

The unique combination of bromine and fluorine substituents allows for the integration of this compound into specialized molecules with highly specific functions.

The presence of a fluorine atom on the benzene (B151609) ring is of particular importance in medicinal chemistry and materials science. google.com Fluorine substitution can significantly alter a molecule's properties, including its metabolic stability, binding affinity to biological targets, and electronic characteristics. This compound serves as a key intermediate for building more complex organofluorine compounds where these properties are desired. evitachem.comchemimpex.com The synthesis of various polyfluoro substituted compounds, which are widely used as intermediates for liquid crystal materials, pharmaceuticals, and pesticides, often relies on precursors like 3,4,5-trifluorobromobenzene, illustrating the importance of the fluoro-bromo-aromatic motif. google.com The reactivity of the benzyl bromide allows for its attachment to various scaffolds, carrying the influential fluorine atom into the final structure.

| Precursor/Related Compound | Application/Significance | Field | Source |

|---|---|---|---|

| This compound | Intermediate for biologically active compounds | Pharmaceuticals | evitachem.com |

| 3,4,5-Trifluorobromobenzene | Precursor for polyfluoro substituted compounds | Liquid Crystals, Pesticides | google.com |

| 3-Bromo-4-fluorobenzoyl bromide | Intermediate for anti-inflammatory and antibacterial agents | Pharmaceuticals | ontosight.ai |

This compound and its derivatives are valuable intermediates in the development of advanced materials, including specialty polymers and coatings. chemimpex.comsmolecule.com The incorporation of halogenated aromatic units into polymer chains can impart desirable properties such as enhanced thermal stability, flame retardancy, and specific electronic or optical characteristics. smolecule.com For example, the compound can be used to synthesize functionalized monomers. These monomers can then be polymerized to create materials with tailored properties. One synthetic route involves the conversion of the benzyl bromide to a benzyl thiol, which can then be used to generate sulfide (B99878) derivatives for specialized polymer applications. vulcanchem.com The stability and unique electronic nature of the bromo- and fluoro-substituents make this building block a target for researchers in materials science seeking to create novel and high-performance products. chemimpex.com

Derivatization and Functionalization Strategies for Enhanced Structural Diversity

Introduction of Diverse Chemical Moieties onto the 3-Bromo-4-fluorobenzyl Scaffold

The 3-bromo-4-fluorobenzyl scaffold is readily elaborated through functionalization at its two reactive sites, enabling the attachment of a wide array of chemical groups. This versatility makes it a valuable intermediate for building diverse molecular libraries, a crucial activity in drug discovery. chemimpex.comnetascientific.com

The primary and most straightforward functionalization occurs at the benzylic position. The carbon-bromine bond in the -CH₂Br group is highly susceptible to nucleophilic substitution, allowing for the introduction of a variety of heteroatom-containing moieties. evitachem.com For instance, reaction with amines yields the corresponding benzylamines, while displacement by thiols generates thioether derivatives. vulcanchem.com These reactions provide a direct method for incorporating the 3-bromo-4-fluorobenzyl unit into larger molecular frameworks.

A second, powerful strategy for derivatization involves the bromine atom attached to the aromatic ring. This site serves as a handle for transition metal-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. chemimpex.com To facilitate these reactions, this compound can first be converted into a more reactive organometallic intermediate, such as 3-bromo-4-fluorobenzylzinc bromide. This organozinc reagent is adept at participating in Negishi and Suzuki-Miyaura couplings, which involve a palladium catalyst to couple the benzylzinc reagent with various aryl or vinyl halides. This process forges new biaryl or aryl-vinyl structures, significantly increasing molecular complexity. The bromine atom itself on the scaffold enables late-stage functionalization through such cross-coupling reactions, while the fluorine atom is often incorporated to enhance the metabolic stability of potential drug candidates. vulcanchem.com

The table below summarizes key derivatization strategies for the 3-bromo-4-fluorobenzyl scaffold.

| Reaction Type | Reactive Site | Reagent(s) | Moiety Introduced | Resulting Functional Group |

| Nucleophilic Substitution | Benzylic Bromide (-CH₂Br) | Amines (R-NH₂) | Amino group | Secondary/Tertiary Amine |

| Nucleophilic Substitution | Benzylic Bromide (-CH₂Br) | Thiols (R-SH) | Thioether group | Sulfide |

| Nucleophilic Substitution | Benzylic Bromide (-CH₂Br) | Alcohols/Phenols (R-OH) | Alkoxy/Phenoxy group | Ether |

| Negishi Cross-Coupling | Aromatic Bromine (Ar-Br) | Organozinc Reagents (R-ZnX) / Pd catalyst | Alkyl, Vinyl, Aryl | C-C Bond (e.g., Biaryl) |

| Suzuki-Miyaura Coupling | Aromatic Bromine (Ar-Br) | Boronic Acids (R-B(OH)₂) / Pd catalyst | Aryl, Heteroaryl | C-C Bond (e.g., Biaryl) |

This table is based on established chemical principles and findings from sources discussing nucleophilic substitution and cross-coupling reactions. evitachem.comvulcanchem.com

Late-Stage Functionalization in Complex Molecular Synthesis

Late-stage functionalization (LSF) has emerged as a transformative strategy in medicinal chemistry and drug discovery. nih.gov It involves the direct modification of complex, often biologically active, molecules in the final steps of a synthetic sequence, thereby avoiding the need for lengthy de novo synthesis for each new analogue. nih.gov This approach enables the rapid generation of a library of related compounds from a common advanced intermediate, facilitating the exploration of structure-activity relationships (SAR).

Aryl halides, including bromo-substituted aromatic compounds, are pivotal reagents in many LSF strategies, particularly in palladium-catalyzed C-H activation/arylation reactions. nih.gov While direct use of this compound in LSF is less common due to the high reactivity of the benzyl bromide group, its core structure—the 3-bromo-4-fluorophenyl moiety—is a prime candidate for introduction onto complex scaffolds. For example, derivatives such as 3-bromo-4-fluorobenzoic acid or 3-bromo-4-fluorobenzaldehyde can be coupled to complex molecules, with the aromatic bromine then serving as a reactive handle for subsequent LSF diversification.

A pertinent example of this strategy is the palladium-catalyzed C-H arylation of the complex anti-tumor drug osimertinib (B560133). nih.gov In this research, various aryl bromides were successfully coupled to different positions on the osimertinib scaffold to produce a library of new derivatives. nih.gov This demonstrates how a building block containing a bromo-functionalized phenyl ring can be used to modify a complex drug molecule at a late stage. The ability to selectively introduce such fragments provides a powerful tool for fine-tuning the pharmacological properties of a lead compound. The bromine atom on the newly introduced ring can then, in turn, be used for further diversification through subsequent cross-coupling reactions. vulcanchem.com

The following table illustrates the concept of late-stage functionalization using an aryl bromide to diversify a complex molecular scaffold.

| Parent Scaffold Example | LSF Reaction Type | Reagent Type | Role of Reagent | Outcome |

| Osimertinib (Antitumor Drug) | Pd-catalyzed C-H Arylation | Aryl Bromides | Source of new aryl moiety | Creation of a library of arylated drug analogues with modified bioactivity. nih.gov |

| General N-Heterocycles | Pd-catalyzed Cross-Coupling | Aryl Bromides / Boronic Acids | Functional group handle | Introduction of diverse aryl groups to explore structure-activity relationships. vulcanchem.com |

| Complex Natural Products | C-H Activation/Coupling | Halogenated Aromatics | Source of structural diversity | Generation of novel derivatives without de novo synthesis. nih.gov |

This table conceptualizes the application of aryl bromides in LSF based on published strategies. vulcanchem.comnih.gov

Theoretical and Computational Studies of 3 Bromo 4 Fluorobenzyl Bromide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic characteristics of 3-Bromo-4-fluorobenzyl bromide. These calculations provide a detailed picture of the molecule's geometry, stability, and the distribution of its electrons, which are key determinants of its chemical behavior.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. By optimizing the geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For instance, the presence of the bromine and fluorine atoms on the benzene (B151609) ring, as well as the bromomethyl group, influences the planarity of the ring and the orientation of the side chain.

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Aromatic Compounds

| Functional | Basis Set | Typical Application |

| B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations, electronic properties. bg.ac.rs |

| ωB97XD | aug-cc-pVTZ | Systems with non-covalent interactions, thermochemistry. researchgate.net |

| M06-2X | 6-311+G(3df,3pd) | Main group thermochemistry, kinetics, and noncovalent interactions. |

| BP86 | def2-SVP | Geometry optimization, particularly for larger systems. dergipark.org.tr |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical stability and reactivity of the molecule. A smaller gap generally suggests higher reactivity. science.gov

For this compound, the presence of the electronegative fluorine and bromine atoms is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzyl (B1604629) bromide. DFT calculations can precisely determine these energy levels. From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors, derived from conceptual DFT, help in predicting the molecule's behavior in chemical reactions. For instance, a higher electrophilicity index would suggest that the molecule acts as a good electrophile. Studies on similar molecules like 4-bromo-2-fluoro anisole (B1667542) have shown that the HOMO-LUMO gap analysis reveals that charge transfer occurs within the molecule. researchgate.net

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power of an atom to attract electrons to itself. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | χ2/(2η) | Propensity of a species to accept electrons. |

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, including chemical reactions. By simulating the motion of atoms over time, MD can provide insights into reaction mechanisms, solvent effects, and the dynamics of transition states.

For this compound, MD simulations could be particularly useful in understanding its reactions in solution, such as nucleophilic substitution. For example, a simulation of the molecule in a solvent like water or an organic solvent could reveal how the solvent molecules arrange themselves around the reactant and how they participate in the reaction. A study on benzyl bromide in an aqueous environment has demonstrated the use of MD simulations to investigate the interplay between the substituent and the surrounding water molecules. arxiv.org Such simulations can help in elucidating whether a reaction proceeds through an SN1 or SN2 pathway by examining the trajectory of the nucleophile and the leaving group. nih.govfiveable.meyoutube.com The combination of MD with quantum mechanics (QM/MM simulations) can provide a more accurate description of the bond-breaking and bond-forming processes.

Computational Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, which can be a valuable tool for structure elucidation and for interpreting experimental spectra. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) is of particular interest.

By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to predict the chemical shifts. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose within a DFT framework. researchgate.net The predicted spectra can then be compared with experimental data to confirm the structure of the molecule. This is especially useful for complex molecules where the assignment of signals can be challenging. Computational predictions can also help in understanding the influence of the bromo and fluoro substituents on the chemical shifts of the aromatic and benzylic protons and carbons. Machine learning approaches are also emerging as a rapid and accurate method for predicting NMR chemical shifts. chemrxiv.org

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling provides a powerful means to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, a key area of interest is the mechanism of its nucleophilic substitution reactions.

Theoretical studies on substituted benzyl halides have explored the competition between SN1 and SN2 pathways. researchgate.netnih.gov The nature of the substituents on the aromatic ring plays a crucial role in determining the preferred mechanism. Electron-donating groups tend to stabilize the benzylic carbocation, favoring an SN1 mechanism, while electron-withdrawing groups can favor the SN2 pathway. researchgate.net For this compound, the fluorine atom is electron-withdrawing, while the bromine atom has both inductive and resonance effects. Computational modeling can be used to calculate the energy profiles for both the SN1 and SN2 pathways. By locating the transition state structures and calculating the activation barriers, a prediction can be made about the most likely reaction mechanism under different conditions (e.g., with different nucleophiles and solvents).

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. Understanding these interactions is crucial for predicting crystal structures and properties. For this compound, computational methods can be used to investigate the forces that dictate its crystal packing.

Future Research Directions and Unexplored Avenues for 3 Bromo 4 Fluorobenzyl Bromide

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern drug discovery. Future research will likely focus on developing asymmetric synthetic routes that utilize 3-Bromo-4-fluorobenzyl bromide to generate enantiomerically pure compounds.

One promising avenue is the use of phase-transfer catalysis. Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, have proven effective in the asymmetric alkylation of prochiral nucleophiles with various benzyl (B1604629) bromides. mdpi.com Adapting these methods for the enantioselective alkylation of glycine (B1666218) derivatives or other pronucleophiles with this compound could provide access to a wide range of non-proteinogenic α-amino acids with high enantiomeric excess. mdpi.comresearchgate.net These fluorinated amino acids are valuable probes in peptide and protein studies. researchgate.net

Another area of exploration is the transition-metal-catalyzed asymmetric allylic alkylation (AAA) and related coupling reactions. While not directly applicable to the benzyl bromide, its derivatives could be employed in such transformations. Furthermore, palladium-catalyzed enantioselective intramolecular carbonylative Heck reactions have been used to synthesize quaternary 3,4-dihydroisoquinolines from related bromo-fluorobenzyl bromide derivatives. rsc.org Applying similar strategies starting from substrates derived from this compound could lead to the synthesis of novel, pharmaceutically relevant heterocyclic scaffolds bearing chiral quaternary centers.

Application in Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability. sioc-journal.cn The application of this compound in flow chemistry is a largely unexplored but promising research direction.

Flow chemistry is particularly well-suited for handling hazardous reagents and reactions with high exothermicity. sioc-journal.cn The preparation of this compound itself, or its subsequent reactions which may be rapid and exothermic, could be rendered safer and more controllable in a microreactor or continuous flow setup. researchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and reaction time, often leading to higher yields and purities.

Furthermore, integrating flow chemistry with automated synthesis platforms presents an opportunity for the rapid generation of compound libraries for high-throughput screening. sigmaaldrich.comnih.gov Automated synthesizers can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. nih.govchemrxiv.org By incorporating this compound into automated workflows, researchers could efficiently create a diverse array of derivatives for applications in drug discovery and materials science. chemimpex.com This would accelerate the discovery process by enabling the systematic exploration of structure-activity relationships. chemrxiv.org

Bio-Inspired Synthesis and Biocatalytic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. ucl.ac.uk Future research could explore the use of enzymes for the synthesis and derivatization of this compound.

Halogenating enzymes, such as flavin-dependent halogenases (FDHs) and vanadium-dependent haloperoxidases, are known to catalyze the selective halogenation of aromatic compounds. chemrxiv.orgresearchgate.net Investigating the potential of these enzymes to either synthesize the parent compound from a 4-fluorobenzyl precursor or to further functionalize the aromatic ring could lead to more sustainable synthetic routes. Engineered enzymes could offer high regio- and enantioselectivity, which is often difficult to achieve with conventional methods. researchgate.net

Another exciting frontier is the use of artificial biocatalytic cascades, where multiple enzymes are used in a one-pot reaction to build complex molecules. acs.org For example, an ene-reductase could first reduce a suitable α,β-unsaturated precursor, followed by a transaminase to introduce an amino group, with the 3-bromo-4-fluorobenzyl moiety having been installed previously. ucl.ac.uk Such multi-enzyme cascades mimic metabolic pathways and can generate complex, chiral products from simple starting materials in a single, efficient process. acs.org

Emerging Catalytic Systems for Challenging Transformations

The development of novel catalysts is crucial for overcoming existing challenges in organic synthesis and enabling new types of bond formations. For this compound, emerging catalytic systems could unlock previously inaccessible transformations.

Palladium-catalyzed cross-coupling reactions are a mainstay of organic synthesis, and continuous innovation in ligand design is expanding their scope. researchgate.net The use of advanced phosphine (B1218219) ligands, such as those based on biaryl scaffolds, has enabled the amination of challenging aryl halides at room temperature. researchgate.net Applying these next-generation catalysts to reactions involving the aryl bromide portion of this compound could facilitate difficult couplings with a broader range of amines, anilines, and other nucleophiles under milder conditions. Similarly, more efficient catalysts for Heck thieme-connect.com and Negishi couplings could improve the synthesis of complex molecular architectures.

Beyond palladium, other transition metals are gaining prominence. Nickel-catalyzed reactions, for instance, are emerging as powerful tools for late-stage functionalization. rsc.org Nickel-catalyzed difluoromethylation of aryl halides represents a cutting-edge method for installing CF2H groups, a motif of growing importance in medicinal chemistry. rsc.org Exploring the application of such novel nickel- or iron-catalyzed systems for the direct transformation of the C-Br bond in this compound could provide direct access to novel fluorinated compounds.

Computational Design of Novel Reactions and Derivatizations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the reactivity of molecules. nih.gov Applying computational methods to this compound can guide the development of new reactions and the design of novel derivatives with desired properties.

DFT calculations can be used to model potential reaction pathways, determine activation energies, and predict the regioselectivity and stereoselectivity of proposed transformations. nih.gov For instance, before embarking on extensive experimental work, computational studies could predict the feasibility of a novel catalytic cycle or the most likely site of attack for a new biocatalyst. This predictive power can save significant time and resources in the laboratory.

Moreover, computational tools can be employed in the de novo design of derivatives. By calculating key molecular properties, such as frontier molecular orbital energies (HOMO/LUMO) and molecular electrostatic potential maps, researchers can screen virtual libraries of compounds derived from this compound. researchgate.net This approach can identify candidates with optimal electronic properties for specific applications, such as binding to a biological target or functioning as a novel electronic material, thereby guiding synthetic efforts toward the most promising molecules.

Conclusion and Outlook

Synthesis and Reactivity Profile of 3-Bromo-4-fluorobenzyl Bromide: A Summary

This compound is a halogenated aromatic compound with the molecular formula C₇H₅Br₂F. evitachem.com Its structure features a benzene (B151609) ring substituted with a bromomethyl group, a bromine atom at the 3-position, and a fluorine atom at the 4-position. This substitution pattern imparts a unique reactivity to the molecule, making it a valuable reagent in organic synthesis.

The synthesis of this compound can be achieved through several routes. A common laboratory-scale method involves the reaction of 3-bromo-4-fluoro-benzyl alcohol with a brominating agent like phosphorus tribromide in an anhydrous solvent such as toluene (B28343), typically at reduced temperatures, to yield the desired product with high efficiency. prepchem.comgoogle.com An alternative approach is the radical bromination of 4-fluorotoluene (B1294773) using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). evitachem.com For industrial-scale production, continuous flow reactors are being explored to improve reaction control, efficiency, and safety. evitachem.com

The reactivity of this compound is dominated by the lability of the benzylic bromine atom, which is susceptible to nucleophilic substitution. This allows for the facile introduction of the 3-bromo-4-fluorobenzyl moiety into various molecular scaffolds. It readily reacts with nucleophiles such as amines and thiols to form new carbon-nitrogen or carbon-sulfur bonds, respectively. evitachem.com Furthermore, the aromatic bromine atom can participate in palladium-catalyzed cross-coupling reactions, like the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct more complex biaryl structures. evitachem.com The compound is sensitive to moisture and can be corrosive, necessitating careful handling and storage under dry conditions. evitachem.comtcichemicals.com

Outstanding Challenges and Opportunities in its Academic Investigation

Despite its utility, the academic investigation of this compound presents both challenges and opportunities. A primary challenge lies in its handling and storage due to its reactivity. The compound is corrosive, capable of causing severe skin burns and eye damage, and is sensitive to moisture, which can lead to decomposition. evitachem.comtcichemicals.com This necessitates the use of protective equipment and inert atmosphere techniques during its application.

These challenges, however, open up opportunities for further research and development. There is a clear need for the development of more robust and safer synthetic protocols. The exploration of continuous flow chemistry for its synthesis represents a significant opportunity to mitigate the hazards associated with batch processing by allowing for precise control over reaction parameters and minimizing the accumulation of reactive intermediates. evitachem.com

From a reactivity standpoint, there is an opportunity to expand its synthetic utility by designing novel catalytic systems that can selectively activate either the benzylic or the aromatic bromine atom. This would provide chemists with greater control over its reactivity and allow for more sophisticated molecular constructions. Furthermore, its application in the synthesis of novel functional materials, such as polymers and coatings, remains an area with significant potential for exploration. chemimpex.com Investigating its interactions with biological molecules, such as enzymes, could also unveil new applications in chemical biology and drug discovery. evitachem.com

Prospective Impact on Organic Synthesis and Chemical Sciences

The prospective impact of this compound on organic synthesis and the broader chemical sciences is substantial. Its role as a versatile building block is poised to grow, particularly in the field of medicinal chemistry. The 3-bromo-4-fluorobenzyl group is a key structural motif in various biologically active compounds, and its efficient introduction is crucial for the synthesis of new pharmaceutical agents. evitachem.comchemimpex.com Its use in constructing diverse chemical libraries through combinatorial chemistry and fragment-based drug discovery will likely accelerate the identification of new therapeutic leads. chemimpex.com

In the realm of materials science, the unique electronic properties conferred by the bromine and fluorine substituents make this compound an attractive precursor for the development of advanced materials. chemimpex.com Its incorporation into polymer backbones or as a functional group in coatings could lead to materials with tailored properties, such as enhanced thermal stability, flame retardancy, or specific optical characteristics.

Moreover, the continued study of its reactivity in various chemical transformations will undoubtedly contribute to the fundamental understanding of reaction mechanisms in organic chemistry. As a bifunctional reagent, it serves as an excellent platform for developing and testing new synthetic methodologies, including novel cross-coupling reactions and selective functionalization strategies. The insights gained from these studies will not only expand the synthetic chemist's toolbox but also push the boundaries of what is possible in the construction of complex molecular architectures.

Q & A

Q. What are the established synthetic routes for preparing 3-bromo-4-fluorobenzyl bromide, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves halogen exchange or alkylation of 3-bromo-4-fluorobenzyl alcohol using phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) under controlled conditions. For example, in analogous compounds like 4-fluorobenzyl bromide, bromination of benzyl alcohol derivatives with PBr₃ at 0–5°C achieves yields >85% while minimizing decomposition . Reaction temperature and stoichiometric ratios are critical: excess HBr can lead to di-brominated byproducts, while insufficient acid prolongs reaction time. Purification via vacuum distillation (e.g., 85°C at 20 hPa for 4-fluorobenzyl bromide ) or recrystallization in non-polar solvents (e.g., hexane) is recommended.

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Combine 1H/13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/fluoro groups) and FT-IR to detect C-Br stretches (~550 cm⁻¹). Chromatographic methods like GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) resolve impurities such as unreacted benzyl alcohol or di-brominated derivatives . For quantitative analysis, elemental analysis (Br/F content) or potentiometric titration with AgNO₃ ensures stoichiometric accuracy .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : The compound is a lachrymator and corrosive. Use fume hoods , nitrile gloves, and splash goggles. Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis . In case of exposure, immediately rinse with water and consult SDS guidelines for halogenated benzyl compounds (e.g., R34 skin/eye irritation protocols ). Waste must be neutralized with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can competing side reactions (e.g., debromination or fluoride displacement) be mitigated during synthetic applications?

- Methodological Answer : Fluoride displacement is rare due to the strong C-F bond, but bromine lability can occur in polar solvents (e.g., DMSO). Optimize conditions by:

Q. What analytical strategies resolve contradictions in bromide quantification data across studies?

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what are its limitations?

- Methodological Answer : The bromine atom serves as a superior leaving group compared to fluorine. In Pd-catalyzed couplings, use Pd(PPh₃)₄ with aryl boronic acids (e.g., 4-carboxyphenylboronic acid) in THF/H₂O (3:1) at 80°C for 12 hours . Limitations include steric hindrance from the benzyl group, reducing yields in bulky substrates. For fluorinated analogs, ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide .

Q. What mechanistic insights explain the compound’s instability under ambient storage?

- Methodological Answer : Hydrolysis follows an SN1 pathway, where the benzyl carbocation intermediate reacts with ambient moisture. Stabilization strategies include:

- Adding molecular sieves (3Å) to absorb H₂O.

- Storing in amber vials under N₂ to block UV-induced radical degradation .

- Kinetic studies (via ¹H NMR) show hydrolysis rates increase 5-fold at 25°C vs. 4°C .

Applications in Advanced Research

Q. How is this compound utilized in radiopharmaceutical synthesis?

- Methodological Answer : It is a precursor for ¹⁸F-labeled tracers. For example, in [¹⁸F]DCFBC synthesis for prostate cancer imaging, 4-fluorobenzyl bromide reacts with a cysteine derivative under ammonia-saturated methanol at 60°C for 10 minutes. Purify via reverse-phase HPLC (C18 column, 10–90% acetonitrile gradient) to achieve radiochemical purity >95% .

Q. What role does this compound play in studying solute transport in environmental systems?

- Methodological Answer : As a bromide tracer in groundwater studies, it helps model contaminant migration. Use natural-gradient tracer tests with LC-MS or ion chromatography to monitor breakthrough curves. Note that co-eluting anions (e.g., Cl⁻) require baseline separation via optimized buffer systems (e.g., 20 mM borate at pH 9.2 ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.